1-(Methoxymethyl)-3,4-dihydropyridin-2(1H)-one
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Overview
Description
1-(Methoxymethyl)-3,4-dihydropyridin-2(1H)-one is a heterocyclic organic compound that belongs to the class of dihydropyridines This compound is characterized by a pyridine ring that is partially saturated and substituted with a methoxymethyl group
Preparation Methods
The synthesis of 1-(Methoxymethyl)-3,4-dihydropyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydropyridin-2(1H)-one with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Methoxymethyl)-3,4-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield fully saturated pyridine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in fully saturated pyridine rings.
Scientific Research Applications
1-(Methoxymethyl)-3,4-dihydropyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block for various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-3,4-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate enzyme activity and receptor interactions.
Comparison with Similar Compounds
1-(Methoxymethyl)-3,4-dihydropyridin-2(1H)-one can be compared with other similar compounds, such as:
3,4-Dihydropyridin-2(1H)-one: Lacks the methoxymethyl group, resulting in different chemical reactivity and biological activity.
1-(Ethoxymethyl)-3,4-dihydropyridin-2(1H)-one: Similar structure but with an ethoxymethyl group, which may alter its chemical properties and applications.
1-(Methoxymethyl)-pyridin-2(1H)-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
915770-08-0 |
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Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-(methoxymethyl)-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-10-6-8-5-3-2-4-7(8)9/h3,5H,2,4,6H2,1H3 |
InChI Key |
HHISZTIAFOOGRZ-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=CCCC1=O |
Origin of Product |
United States |
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